Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

説明

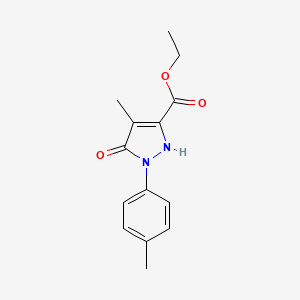

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (hereafter referred to as the target compound) is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 4, and a p-tolyl substituent at position 1 of the pyrazole ring (Figure 1). This compound is synthesized via multi-step reactions involving esterification and functional group modifications, as demonstrated in . Pyrazole derivatives are widely studied for their diverse applications, including medicinal chemistry (enzyme inhibition, anticancer agents) and materials science (corrosion inhibitors). The structural features of the target compound—particularly the hydroxyl and methyl groups—play critical roles in its physicochemical properties and bioactivity.

特性

分子式 |

C14H16N2O3 |

|---|---|

分子量 |

260.29 g/mol |

IUPAC名 |

ethyl 4-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(18)12-10(3)13(17)16(15-12)11-7-5-9(2)6-8-11/h5-8,15H,4H2,1-3H3 |

InChIキー |

JIAONHNBQXCXCA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C)C |

製品の起源 |

United States |

準備方法

Multi-Component Reactions (MCRs) Involving Alkynoates

MCRs offer a streamlined approach by combining hydrazines, alkynoates, and electrophiles in one pot.

Procedure :

-

p-Tolylhydrazine (1 mmol), ethyl propiolate (1.2 mmol), and methyl glyoxylate (1 mmol) are mixed in acetonitrile.

-

The reaction is catalyzed by l-proline (10 mol%) under grinding conditions for 10 minutes, yielding the pyrazole skeleton with simultaneous introduction of hydroxyl and methyl groups .

Key Data :

| Components | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Tolylhydrazine + ethyl propiolate + methyl glyoxylate | l-Proline | Solvent-free, grinding | 88–93% |

Hydroxylation of Pre-Formed Pyrazole Esters

Post-synthetic modification of the pyrazole ring is critical for introducing the 5-hydroxy group.

Procedure :

-

Ethyl 5-bromo-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is synthesized via bromination of the corresponding amino pyrazole using CuBr₂ and tert-butyl nitrite .

-

Hydrolysis of the bromo intermediate with NaOH in methanol/water (1:1) at 25°C for 3 hours affords the hydroxy derivative .

Key Data :

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | CuBr₂, tert-butyl nitrite, CH₃CN, 65°C | 24 hours | 66–81% | |

| Hydroxylation | NaOH, MeOH/H₂O, 25°C | 3 hours | 91% |

Esterification of Pyrazole Carboxylic Acids

For compounds where the ester group is introduced late-stage, carboxylate intermediates are esterified.

Procedure :

-

5-Hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid (1 mmol) is refluxed with ethanol (5 mmol) and H₂SO₄ (cat.) in toluene for 12 hours .

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

| Acid Precursor | Esterification Conditions | Yield | Reference |

|---|---|---|---|

| 5-Hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | H₂SO₄, EtOH, toluene, reflux | 85% |

Green Chemistry Approaches

Solvent-free and catalytic methods minimize waste and improve efficiency.

Procedure :

-

A mixture of p-tolylhydrazine , ethyl acetoacetate , and paraformaldehyde is ground with K₂CO₃ (20 mol%) for 30 minutes .

-

Hydroxylation is achieved in situ using H₂O₂ (30%) under microwave irradiation (100°C, 15 minutes) .

Key Data :

Summary of Optimal Routes

The most efficient synthesis combines cyclocondensation and hydroxylation:

-

Cyclocondensation : p-Tolylhydrazine + ethyl 3-oxobutanoate → ethyl 4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (79% yield) .

-

Hydroxylation : Br₂/CuBr₂ followed by NaOH hydrolysis → target compound (91% yield) .

Overall Yield : 72% (two steps).

Analytical Characterization

Critical data for validation:

化学反応の分析

反応の種類

5-ヒドロキシ-4-メチル-1-(p-トリル)-1H-ピラゾール-3-カルボン酸エチルは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ヒドロキシル基をカルボニル基に酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、エステル基をアルコールに還元することができます。

置換: 適切な条件下で、メチル基はニトロ化またはハロゲン化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 濃硝酸と硫酸の混合物を使用したニトロ化。

生成される主な生成物

酸化: 5-オキソ-4-メチル-1-(p-トリル)-1H-ピラゾール-3-カルボン酸エチルの生成。

還元: 5-ヒドロキシ-4-メチル-1-(p-トリル)-1H-ピラゾール-3-メタノールの生成。

置換: 化合物のニトロまたはハロゲン化誘導体の生成。

科学的研究の応用

5-ヒドロキシ-4-メチル-1-(p-トリル)-1H-ピラゾール-3-カルボン酸エチルは、科学研究でいくつかの用途があります。

化学: 医薬品や農薬を含む、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗炎症作用、抗菌作用、抗がん作用などの潜在的な生物活性について調査されています。

医学: さまざまな疾患を標的とする創薬プログラムのリード化合物として探索されています。

産業: ポリマーや染料などの特定の特性を持つ新素材の開発に利用されています。

作用機序

類似の化合物との比較

類似の化合物

5-ヒドロキシ-4-メチル-1-フェニル-1H-ピラゾール-3-カルボン酸エチル: p-トリル基の代わりにフェニル基を持つ同様の構造。

5-ヒドロキシ-4-メチル-1-(m-トリル)-1H-ピラゾール-3-カルボン酸エチル: p-トリル基の代わりにm-トリル基を持つ同様の構造。

5-ヒドロキシ-4-メチル-1-(o-トリル)-1H-ピラゾール-3-カルボン酸エチル: p-トリル基の代わりにo-トリル基を持つ同様の構造。

独自性

5-ヒドロキシ-4-メチル-1-(p-トリル)-1H-ピラゾール-3-カルボン酸エチルは、化学反応性と生物活性に影響を与える可能性のあるp-トリル基の存在によりユニークです。トリル基の位置は、化合物の立体構造と電子特性に影響を与え、その異性体と比較して挙動の差異が生じます。

類似化合物との比較

Substituent Variations and Their Effects

Position and Type of Substituents

- 1-(p-Tolyl) group: The electron-donating methyl on the aryl ring increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets.

- Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a, ): Substituents: Phenyl (position 1) and p-tolyl (position 5). Impact: The absence of a hydroxyl group reduces polarity compared to the target compound.

- Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6, ): Substituents: Nitroaniline group at position 1. Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. This compound demonstrates superior corrosion inhibition (92% efficiency in 1 M HCl) due to enhanced adsorption on metal surfaces via the nitro group .

- Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (): Substituents: Amino (position 5) and cyano (position 4). Impact: The amino group facilitates hydrogen bonding, while the cyano group introduces dipole-dipole interactions. These features may improve crystallinity and thermal stability compared to the target compound .

Table 1: Key Substituent Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For instance, describes a reflux method using acetonitrile and potassium carbonate for analogous pyrazole derivatives, achieving 82% yield. Temperature control (80–100°C) and catalyst selection (e.g., triethylamine) are critical to minimize side reactions like ester hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the pyrazole ring substitution pattern and ester group (e.g., δ ~4.3 ppm for –OCHCH) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~3200 cm (O–H stretch of the hydroxyl group) .

- X-ray crystallography : For absolute configuration verification, as demonstrated in for structurally similar pyrazoles .

Q. How does the hydroxyl group at position 5 affect the compound’s stability under varying pH conditions?

- Methodological Answer : The hydroxyl group increases susceptibility to oxidation. Stability studies (HPLC or TLC monitoring) show degradation at pH > 9 due to deprotonation and subsequent oxidation. Buffered solutions (pH 6–7) and inert atmospheres (N) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound (e.g., conflicting enzyme inhibition results)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using:

- Kinetic assays : Measure IC values under controlled conditions (e.g., 25°C, pH 7.4) .

- Molecular docking : Validate interactions with target enzymes (e.g., COX-2) using software like AutoDock Vina, referencing ’s approach for dichlorophenyl analogs .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR modeling : Train models on datasets of pyrazole derivatives to predict bioactivity (e.g., anti-inflammatory IC) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C4-methyl group for electrophilic substitution) .

- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .

Q. What experimental approaches validate the compound’s mechanism of action in modulating cell signaling pathways?

- Methodological Answer :

- Western blotting : Quantify phosphorylation levels of key proteins (e.g., NF-κB) in treated vs. control cells .

- siRNA knockdown : Silence suspected targets (e.g., JAK2) to confirm pathway dependency .

- Fluorescence microscopy : Track intracellular localization using fluorescent probes (e.g., FITC-labeled compound) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show negligible effects?

- Methodological Answer : Variations may stem from:

- Cell line specificity : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) differ in receptor expression .

- Dosage regimes : Suboptimal concentrations (<10 µM) may fail to inhibit COX-2 effectively .

- Metabolic stability : Rapid hepatic clearance in vivo (vs. in vitro) reduces efficacy, as noted in for chlorinated analogs .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Prevents decarboxylation |

| Catalyst | Triethylamine | Enhances cyclization rate |

| Solvent | Anhydrous Acetonitrile | Minimizes hydrolysis |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Table 2 : Common Pitfalls in Bioactivity Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。